CID 156588593

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

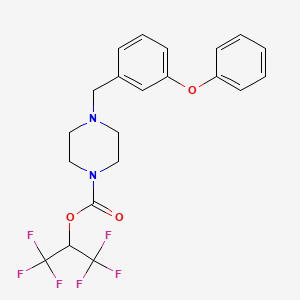

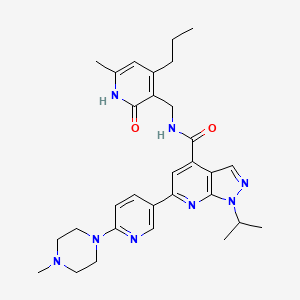

CID 156588593 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This compound has an IC50 value of 0.45 μM, indicating its high efficacy in inhibiting KHK .

Métodos De Preparación

The preparation of CID 156588593 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 200 mg/mL, with sonication recommended to enhance solubility . For in vivo applications, the compound can be prepared by dissolving it in a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline .

Análisis De Reacciones Químicas

CID 156588593 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.

Reduction: Similar to oxidation, reduction reactions can be performed, but specific reagents and conditions are not extensively covered in the literature.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include DMSO, PEG300, and Tween-80. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

CID 156588593 has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in studies involving ketohexokinase.

Biology: Employed in research to understand the role of KHK in various biological processes.

Medicine: Investigated for its potential therapeutic applications in conditions related to fructose metabolism, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Industry: Utilized in the development of new drugs targeting KHK

Mecanismo De Acción

CID 156588593 exerts its effects by selectively inhibiting ketohexokinase. This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby disrupting the metabolic pathway of fructose. The molecular target of this compound is the active site of ketohexokinase, where it binds and inhibits the enzyme’s activity .

Comparación Con Compuestos Similares

CID 156588593 is unique due to its high selectivity and potency as a ketohexokinase inhibitor. Similar compounds include:

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride .

These compounds share similar inhibitory properties but differ in their specific targets and applications.

Propiedades

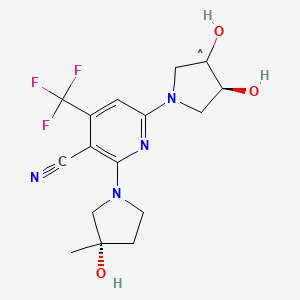

InChI |

InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQCHKGRGRRDKJ-NHYWBVRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)